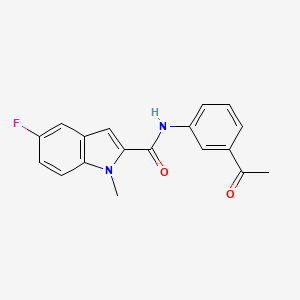

N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC16343905

Molecular Formula: C18H15FN2O2

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15FN2O2 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-5-fluoro-1-methylindole-2-carboxamide |

| Standard InChI | InChI=1S/C18H15FN2O2/c1-11(22)12-4-3-5-15(9-12)20-18(23)17-10-13-8-14(19)6-7-16(13)21(17)2/h3-10H,1-2H3,(H,20,23) |

| Standard InChI Key | HDPVKHLLRSUTFQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F |

Introduction

N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a compound belonging to the class of indole derivatives, specifically a substituted indole-2-carboxamide. This compound has garnered significant attention due to its potential biological activities and applications in medicinal chemistry. Its structure features an indole ring system, which is known for its presence in various natural products and pharmaceuticals .

Synthesis and Chemical Reactions

The synthesis of N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide generally involves several key steps, including the formation of the indole ring and subsequent modifications to introduce the acetylphenyl and fluorine substituents. These reactions enable the exploration of structure-activity relationships and the development of analogs with enhanced properties.

Synthesis Steps

-

Indole Ring Formation: The synthesis typically begins with the formation of the indole ring, which can be achieved through various methods such as the Fischer indole synthesis.

-

Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the 5-fluoro and 1-methyl groups.

-

Carboxamide Formation: The final step involves the formation of the carboxamide linkage with the 3-acetylphenyl group.

Biological Activities and Potential Applications

Indole compounds, including N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide, often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of fluorine enhances lipophilicity and bioavailability, making it a subject of interest in drug design.

Potential Therapeutic Applications

-

Pain Modulation and Inflammation: Research indicates that compounds within this class can exhibit selective activity towards cannabinoid receptors, which are implicated in pain modulation and inflammation.

-

Cancer Research: While specific data on this compound's anticancer activity is limited, indole derivatives are widely studied for their potential anticancer properties .

Research Findings and Future Directions

Ongoing research continues to explore the efficacy and safety profile of N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide as a therapeutic agent. The compound's drug-like properties, including its lipophilicity and bioavailability, are crucial for evaluating its suitability for pharmaceutical formulations.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Further SAR studies are needed to optimize the compound's biological activity.

-

In Vivo Studies: In vivo studies are essential to assess the compound's efficacy and safety in animal models before proceeding to clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume